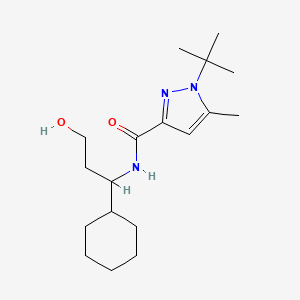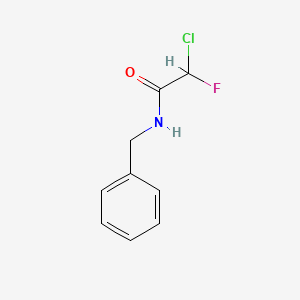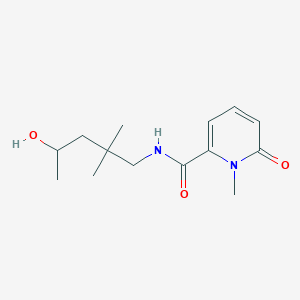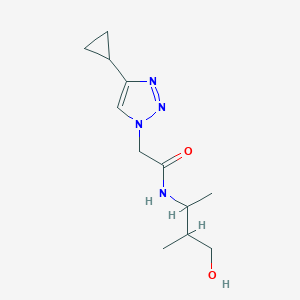
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a pyrazole derivative and has been synthesized using different methods.
Applications De Recherche Scientifique
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the areas where this compound has shown promising results is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been studied for its potential to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.
Orientations Futures
There are several future directions for research on 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide. One area of research could be to further elucidate the mechanism of action of the compound. Another area of research could be to explore the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, research could be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. The compound has shown anti-tumor activity and has been studied for its potential to modulate the immune response and reduce inflammation. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-cyclohexyl-3-hydroxypropanol with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This is followed by the reaction of the carbamate with 5-methylpyrazole-3-carboxylic acid to form the desired compound.
Propriétés
IUPAC Name |
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-13-12-16(20-21(13)18(2,3)4)17(23)19-15(10-11-22)14-8-6-5-7-9-14/h12,14-15,22H,5-11H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEVDBRBVRCWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NC(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)

![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)